![molecular formula C8H7BrClNO3 B13213113 1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene](/img/structure/B13213113.png)
1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene
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Overview
Description
1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromine, chloromethoxy, methyl, and nitro groups
Preparation Methods
The synthesis of 1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The general synthetic route may include:
Bromination: Introduction of a bromine atom to the benzene ring.
Chloromethoxylation: Addition of a chloromethoxy group.
Methylation: Introduction of a methyl group.
Nitration: Addition of a nitro group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide. Chloromethoxylation may involve the use of chloromethyl methyl ether and a base. Nitration typically requires a mixture of concentrated nitric acid and sulfuric acid .
Chemical Reactions Analysis
1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include bases, acids, and catalysts, depending on the specific transformation desired .
Scientific Research Applications
1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition due to its unique substituents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like nitro and bromine can influence its reactivity and interaction with enzymes or receptors. The compound can form intermediates that participate in further chemical transformations, affecting biological pathways .
Comparison with Similar Compounds
1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: Lacks the chloromethoxy group, which may affect its reactivity and applications.
1-Chloro-4-(chloromethoxy)-2-methyl-3-nitrobenzene: Substitutes bromine with chlorine, potentially altering its chemical properties.
1-Bromo-4-(methoxymethoxy)-2-methyl-3-nitrobenzene: Replaces chloromethoxy with methoxymethoxy, impacting its reactivity and uses .
Biological Activity
1-Bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene is a halogenated aromatic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on diverse research findings.
This compound may exert its biological effects through several mechanisms:
- Receptor Binding : Similar halogenated compounds have been shown to interact with specific receptors, influencing various biological pathways.
- Enzyme Inhibition : Nitro groups in aromatic compounds often enhance biological activity by acting as electrophiles that can modify enzyme structures .
- Cytotoxicity : Research indicates that nitro-compounds can exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
Anticancer Properties
Research has demonstrated that compounds similar to this compound possess significant anticancer activity. For instance:
- Cytotoxicity Studies : Various studies have reported IC₅₀ values for related nitro compounds in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The presence of electron-withdrawing groups like nitro enhances this activity significantly .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Similar Nitro Compounds | MCF-7 | 0.48 - 15.63 |
Doxorubicin (Reference) | MCF-7 | 1.93 |
Mutagenicity and Toxicity
The compound's structural features raise concerns about mutagenicity. Halogenated compounds are often scrutinized for their potential to induce mutations in DNA:
- Mutagenic Potential : Studies have categorized various halogenated compounds as mutagenic, indicating that further investigation into the mutagenic properties of this compound is warranted .
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications and risks associated with this compound:
- Antitumor Activity : A study found that similar nitro derivatives exhibited potent antitumor activity in vitro, with mechanisms involving apoptosis induction through caspase activation .
- Inflammation Modulation : Nitro compounds have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which could be relevant for therapeutic applications .
Properties
Molecular Formula |
C8H7BrClNO3 |
---|---|
Molecular Weight |
280.50 g/mol |
IUPAC Name |
1-bromo-4-(chloromethoxy)-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO3/c1-5-6(9)2-3-7(14-4-10)8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
QFAVYTICZNWWEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OCCl)Br |
Origin of Product |
United States |
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